Cas no 14585-66-1 (2-(Benzo[b]thiophen-3-yl)ethanamine)
![2-(Benzo[b]thiophen-3-yl)ethanamine structure](https://it.kuujia.com/scimg/cas/14585-66-1x500.png)
14585-66-1 structure
Nome del prodotto:2-(Benzo[b]thiophen-3-yl)ethanamine
2-(Benzo[b]thiophen-3-yl)ethanamine Proprietà chimiche e fisiche
Nomi e identificatori
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- 2-(Benzo[b]thiophen-3-yl)ethanamine
- 2-(1-Benzothiophen-3-yl)ethanamine
- Benzo[b]thiophene-3-ethanamine
- 2-(< 1> benzothien-3-yl)ethanamine
- 2-(3-< 1> benzothienyl)ethanamine
- 2-(Benzo[b]thien-3-yl)ethylamine
- 2-(benzo< b> thien-3-yl)ethylamine
- 3-(2-Aminoethyl)benzo(b)thiophene
- 3-(2-aminoethyl)-benzothiophene
- 3-(2-Aminoethyl)benzothiophene
- Benzo(b)thiophene-3-ethanamine
- BENZO(b)THIOPHENE-3-ETHYLAMINE
- BRN 0125512
- Benzo[b]thiophene-3-ethylaMine
- AKOS009290406
- CS-0270270
- 2-Benzo[b]thiophen-3-yl-ethylamine
- 2-(benzo[b]thiophen-3-yl)ethan-1-amine
- DTXSID00163169
- 2-(1-benzothien-3-yl)ethanamine
- 14585-66-1
- EN300-58170
- YWXDBWNXMZHMFX-UHFFFAOYSA-N
- 2-benzo[b]thiophen-3yl-ethylamine
- 2-(1-benzothiophen-3-yl)ethan-1-amine
- benzo[b]thiophen-3-ylethylamine
- Benzo(b)thiophene-3-ethanamine (9CI)
- 2-benzo[b]thiophen-3-ylethylamine
- 2-(1-benzothiophen-3-yl)ethylamine
- 2-(benzo[b]thiophen-3-yl)-ethyl-amine
- SCHEMBL277679
- BS-13699
- 4-18-00-07170 (Beilstein Handbook Reference)
- 2-(3-benzo[b]thienyl)ethylamine
- 3-beta-Aminoethylbenzothiophene
- DTXCID0085660
- DB-329419
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- MDL: MFCD01663502
- Inchi: InChI=1S/C10H11NS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7H,5-6,11H2
- Chiave InChI: YWXDBWNXMZHMFX-UHFFFAOYSA-N
- Sorrisi: C1=CC=C2C(=C1)C(=CS2)CCN
Proprietà calcolate
- Massa esatta: 177.06133
- Massa monoisotopica: 177.061
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta atomi pesanti: 12
- Conta legami ruotabili: 2
- Complessità: 149
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 54.3A^2
- XLogP3: 2.3
Proprietà sperimentali
- Densità: 1.185
- Punto di ebollizione: 315°Cat760mmHg
- Punto di infiammabilità: 144.3°C
- Indice di rifrazione: 1.665
- PSA: 26.02
2-(Benzo[b]thiophen-3-yl)ethanamine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-58170-5.0g |
2-(1-benzothiophen-3-yl)ethan-1-amine |
14585-66-1 | 5g |
$1945.0 | 2023-06-08 | ||
Alichem | A169005470-1g |
2-(Benzo[b]thiophen-3-yl)ethanamine |
14585-66-1 | 95% | 1g |
$671.96 | 2022-04-02 | |
Enamine | EN300-58170-1.0g |
2-(1-benzothiophen-3-yl)ethan-1-amine |
14585-66-1 | 1g |
$671.0 | 2023-06-08 | ||
Enamine | EN300-58170-0.05g |
2-(1-benzothiophen-3-yl)ethan-1-amine |
14585-66-1 | 0.05g |
$563.0 | 2023-06-08 | ||
Chemenu | CM156355-1g |
2-(benzo[b]thiophen-3-yl)ethan-1-amine |
14585-66-1 | 95% | 1g |
$729 | 2021-06-08 | |
Chemenu | CM156355-1g |
2-(benzo[b]thiophen-3-yl)ethan-1-amine |
14585-66-1 | 95% | 1g |
$*** | 2023-03-31 | |
Enamine | EN300-58170-0.25g |
2-(1-benzothiophen-3-yl)ethan-1-amine |
14585-66-1 | 0.25g |
$617.0 | 2023-06-08 | ||
Enamine | EN300-58170-0.1g |
2-(1-benzothiophen-3-yl)ethan-1-amine |
14585-66-1 | 0.1g |
$591.0 | 2023-06-08 | ||
Enamine | EN300-58170-2.5g |
2-(1-benzothiophen-3-yl)ethan-1-amine |
14585-66-1 | 2.5g |
$1315.0 | 2023-06-08 | ||
Enamine | EN300-58170-10.0g |
2-(1-benzothiophen-3-yl)ethan-1-amine |
14585-66-1 | 10g |
$2884.0 | 2023-06-08 |
2-(Benzo[b]thiophen-3-yl)ethanamine Letteratura correlata
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Kaitie A. Giffin,Ilia Korobkov,R. Tom Baker Dalton Trans., 2015,44, 19587-19596
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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3. Book reviews
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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5. Atomic-layered Pt clusters on S-vacancy rich MoS2−x with high electrocatalytic hydrogen evolution†Jiafu Chen Chem. Commun., 2021,57, 7011-7014
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